molecular formula C15H22F3N5O B2523735 1-Cyclohexyl-3-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea CAS No. 2034294-09-0

1-Cyclohexyl-3-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea

Cat. No.: B2523735
CAS No.: 2034294-09-0
M. Wt: 345.37
InChI Key: DPNUGBQBRBSBFU-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea is a synthetic small molecule characterized by a urea backbone and a fused triazolo-pyridine scaffold. The urea moiety (-NHCONH-) serves as a critical pharmacophore, often associated with hydrogen-bonding interactions in biological systems. The triazolo[4,3-a]pyridine core features a trifluoromethyl (-CF₃) substituent at position 6, which contributes to electronic effects (e.g., electron-withdrawing properties) and hydrophobic interactions.

Properties

IUPAC Name

1-cyclohexyl-3-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22F3N5O/c16-15(17,18)10-6-7-12-21-22-13(23(12)9-10)8-19-14(24)20-11-4-2-1-3-5-11/h10-11H,1-9H2,(H2,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNUGBQBRBSBFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCC2=NN=C3N2CC(CC3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Cyclohexyl-3-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties and other pharmacological effects based on recent research findings.

Chemical Structure

The compound features a cyclohexyl group linked to a urea moiety and a triazolopyridine scaffold. The trifluoromethyl group enhances its lipophilicity and may influence its biological interactions.

Synthesis

The synthesis of this compound has been achieved through various methodologies involving hydrazine substitution and cyclization reactions. The structural characterization was confirmed using spectroscopic techniques such as NMR and mass spectrometry .

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of derivatives related to the triazolopyridine structure. The compound has been screened against several bacterial and fungal strains:

  • Bacterial Strains :
    • Escherichia coli (ATCC 25922)
    • Staphylococcus aureus (ATCC 43300)
    • Pseudomonas aeruginosa (ATCC 27853)
  • Fungal Strains :
    • Candida albicans (ATCC 90028)
    • Cryptococcus neoformans (ATCC 208821)

The Minimum Inhibitory Concentration (MIC) values for selected derivatives showed promising results. For instance:

  • Urea derivative 13d exhibited an MIC of 12.50 mg/mL against C. neoformans.
  • Urea derivative 13c showed moderate activity with an MIC of 25.0 mg/mL against the same strain .

Anticancer Activity

The triazole moiety in similar compounds has been linked to anticancer properties. Research indicates that derivatives can inhibit Polo-like kinase 1 (Plk1), a target in various cancers. Compounds with triazole scaffolds have shown IC50 values ranging from 4.38 μM to >50 μM , indicating varying levels of potency against cancer cell lines .

Study on Antimicrobial Efficacy

In a comparative study, several urea and thiourea derivatives were synthesized and evaluated for their antimicrobial activity. The results indicated that compounds with trifluoromethyl substitutions showed enhanced activity against Gram-positive bacteria compared to their unsubstituted counterparts .

Evaluation of Anticancer Properties

Another study focused on the evaluation of triazolo derivatives for their anticancer activities against breast cancer cell lines. The derivatives containing the trifluoromethyl group exhibited significant cytotoxic effects with IC50 values below 10 μM , suggesting their potential as lead compounds in cancer therapy .

Data Tables

CompoundTargetMIC (mg/mL)IC50 (μM)
13dC. neoformans12.50N/A
13cC. neoformans25.00N/A
PLHSpT 7Plk1N/A4.38
PLHSpT 18Plk1N/A>50

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research:

  • Anticancer Properties :
    • Research indicates that derivatives of urea compounds can demonstrate antiproliferative effects against various cancer cell lines. Studies have shown that modifications to the urea structure can enhance its efficacy against specific types of cancer cells, including melanoma and renal cancer .
    • The incorporation of the triazole moiety is believed to enhance interaction with biological targets, potentially leading to improved anticancer activity.
  • Kinase Inhibition :
    • Similar compounds have been noted for their ability to inhibit kinases, which are crucial in cancer progression. The structural features of 1-Cyclohexyl-3-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea may contribute to its effectiveness in this regard .
  • Urease Inhibition :
    • Urease inhibitors are sought after for their potential in treating conditions related to urease activity such as kidney stones and certain infections. The thiourea and urea derivatives have shown promising results in inhibiting urease activity in vitro .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerExhibits antiproliferative effects on various cancer cell lines ,
Kinase InhibitionPotential inhibitor of key kinases involved in cancer progression ,
Urease InhibitionEffective in inhibiting urease activity; potential therapeutic applications ,

Detailed Case Studies

  • Antiproliferative Activity :
    • A study synthesized a series of urea derivatives similar to this compound and assessed their activity against the NCI-60 human cancer cell line panel. Results indicated that certain modifications led to significant growth inhibition across multiple cancer types .
  • Mechanistic Insights :
    • Investigations into the mechanism of action revealed that these compounds might interact with specific molecular targets involved in cell signaling pathways critical for tumor growth and survival. This suggests a potential for developing targeted therapies based on this scaffold .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to other urea derivatives containing triazolo-fused rings. Below is a comparative analysis with two analogs (Table 1) and a discussion of key structural and functional differences.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents on Urea Nitrogen Triazolo Ring Substituent Molecular Weight Key Features
1-Cyclohexyl-3-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea (Target) Cyclohexyl 6-CF₃ Not provided High lipophilicity (cyclohexyl), electron-withdrawing CF₃, fused pyridine
1-(4-Methoxyphenethyl)-3-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea 4-Methoxyphenethyl 7-CF₃ 397.4 Aromatic substituent (methoxy), polarizable π-system, moderate lipophilicity
1-(3-Methoxybenzyl)-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea 3-Methoxybenzyl 6-Thiophene 394.5 Thiophene introduces sulfur, enhanced π-stacking potential, lower logP

Key Comparative Insights:

Substituent Effects on Lipophilicity :

  • The target compound’s cyclohexyl group imparts greater lipophilicity compared to the aromatic 4-methoxyphenethyl and 3-methoxybenzyl groups. This may enhance blood-brain barrier penetration or alter pharmacokinetic profiles.
  • The trifluoromethyl group in the target and compound increases hydrophobicity, whereas the thiophene in introduces polarizable sulfur but reduces logP .

Electronic and Steric Considerations :

  • The electron-withdrawing CF₃ group (target and ) may stabilize charge interactions in enzyme active sites, contrasting with the electron-rich thiophene in , which could engage in π-π stacking .
  • The fused pyridine (target) versus pyridazine () alters ring conformation and hydrogen-bonding capacity. Pyridazine’s additional nitrogen may enhance solubility but reduce steric bulk .

Biological Implications :

  • While bioactivity data for these compounds is unavailable in the provided evidence, structural analogs suggest divergent target affinities. For example, methoxy-substituted aromatics () often interact with GPCRs or kinases, whereas thiophenes () are common in protease inhibitors .

Synthetic Accessibility :

  • The carbocation-mediated cycloaddition methods described for triazole derivatives () could theoretically apply to the target compound’s core, though urea linkage synthesis would require additional steps .

Research Findings and Limitations

  • Structural Trends : Compounds with trifluoromethyl groups (target and ) are prioritized in drug discovery for metabolic stability, whereas thiophene-containing analogs () offer unique electronic profiles .

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